1-(4-bromophenoxy)-2-methyl-2-Propanol
Overview
Description
1-(4-bromophenoxy)-2-methyl-2-Propanol is an organic compound with a molecular formula of C10H13BrO2 It is a derivative of phenol, where the phenolic hydrogen is replaced by a bromine atom, and the hydroxyl group is attached to a methylated propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenoxy)-2-methyl-2-Propanol typically involves the reaction of 4-bromophenol with 2-methyl-2-propanol in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-propanol attacks the bromine-substituted phenol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenoxy)-2-methyl-2-Propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 1-(4-bromophenoxy)-2-methyl-2-propanone.
Reduction: Formation of 1-(4-hydroxyphenoxy)-2-methyl-2-propanol.
Substitution: Formation of 1-(4-aminophenoxy)-2-methyl-2-propanol or 1-(4-thiophenoxy)-2-methyl-2-propanol.
Scientific Research Applications
1-(4-bromophenoxy)-2-methyl-2-Propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with phenolic compounds.
Industry: Used in the production of polymers and resins due to its phenolic structure, which can enhance the thermal stability and mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenoxy)-2-methyl-2-Propanol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromophenol: Lacks the methylated propanol chain, making it less versatile in synthetic applications.
1-(4-bromophenoxy)-3-chlorobenzene: Contains a chlorine atom instead of a methylated propanol chain, leading to different reactivity and applications.
Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups, used in materials science and photodynamic therapy.
Uniqueness
1-(4-bromophenoxy)-2-methyl-2-Propanol is unique due to its combination of a bromine-substituted phenol and a methylated propanol chain
Properties
IUPAC Name |
1-(4-bromophenoxy)-2-methylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFXIZFKZLIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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